molecular formula C14H14F3NO4S B12947566 4-Methoxy-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate

4-Methoxy-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate

Cat. No.: B12947566
M. Wt: 349.33 g/mol
InChI Key: XEOFIQGLOYWPEE-UHFFFAOYSA-M
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Description

4-Methoxy-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate is a quaternary ammonium compound belonging to the class of pyridinium salts. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science due to their unique structural and physicochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate typically involves the reaction of 4-methoxypyridine with p-tolyl trifluoromethanesulfonate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins by forming stable complexes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate
  • 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate
  • 4-Methoxy-1-(p-tolyl)pyridin-1-ium chloride

Uniqueness

4-Methoxy-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate is unique due to its specific structural features, such as the presence of both methoxy and p-tolyl groups, which confer distinct electronic and steric properties. These properties make it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C14H14F3NO4S

Molecular Weight

349.33 g/mol

IUPAC Name

4-methoxy-1-(4-methylphenyl)pyridin-1-ium;trifluoromethanesulfonate

InChI

InChI=1S/C13H14NO.CHF3O3S/c1-11-3-5-12(6-4-11)14-9-7-13(15-2)8-10-14;2-1(3,4)8(5,6)7/h3-10H,1-2H3;(H,5,6,7)/q+1;/p-1

InChI Key

XEOFIQGLOYWPEE-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)[N+]2=CC=C(C=C2)OC.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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